A Guide to the Spectroscopic Interpretation of 1-N-(Methylsulfonyl)-4-piperidinone
A Guide to the Spectroscopic Interpretation of 1-N-(Methylsulfonyl)-4-piperidinone
Molecular Structure and Spectroscopic Overview
1-N-(Methylsulfonyl)-4-piperidinone (MW: 177.22 g/mol , Formula: C₆H₁₁NO₃S) is a heterocyclic compound featuring a piperidinone core, N-substituted with a methanesulfonyl (mesyl) group.[1] This unique combination of a ketone, a tertiary amine, and a sulfonamide dictates its chemical properties and, consequently, its spectral characteristics. A comprehensive analysis requires a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following workflow illustrates the logical process of structural elucidation using these techniques.
Caption: Integrated workflow for the structural elucidation of 1-N-(Methylsulfonyl)-4-piperidinone.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment, including their chemical equivalence, neighboring atoms, and spatial arrangement.
Expertise & Causality: Experimental Choices
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic molecules. A standard operating frequency of 400 MHz or higher is recommended to resolve complex spin-spin coupling patterns that may arise in the piperidinone ring. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Standard Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve approximately 5-10 mg of 1-N-(Methylsulfonyl)-4-piperidinone in ~0.7 mL of deuterated chloroform (CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
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Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation
The structure of 1-N-(Methylsulfonyl)-4-piperidinone suggests four distinct proton environments. The symmetry of the molecule simplifies the spectrum, particularly for the piperidinone ring protons.
Caption: Structure of 1-N-(Methylsulfonyl)-4-piperidinone with proton labeling.
Table 1: Predicted ¹H NMR Spectral Data for 1-N-(Methylsulfonyl)-4-piperidinone
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Justification & Analog Comparison |
| H_a | 2.95 | Singlet (s) | 3H | -SO₂-CH ₃ | The methyl group attached to the electron-withdrawing sulfonyl group is deshielded. This is a characteristic singlet. |
| H_b | 3.60 | Triplet (t) | 4H | -CH ₂-N-SO₂- | These protons are adjacent to the nitrogen atom of the sulfonamide, resulting in a significant downfield shift. They are expected to appear as a triplet due to coupling with the H_c protons. In related N-sulfonylated piperidines, these protons appear in the 3.0-3.8 ppm range.[2] |
| H_c | 2.80 | Triplet (t) | 4H | -C(=O)-CH ₂- | These protons are alpha to the carbonyl group, which deshields them. Their chemical shift is influenced by the electron-withdrawing nature of the ketone. They appear as a triplet due to coupling with the H_b protons. For comparison, the equivalent protons in N-methyl-4-piperidone appear around 2.7-2.8 ppm. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, providing a "carbon count" and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
Expertise & Causality: Experimental Choices
Proton-decoupled ¹³C NMR is the standard experiment. This technique removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and improves the signal-to-noise ratio. The same solvent (CDCl₃) and instrument as the ¹H NMR experiment are typically used.
Standard Experimental Protocol: ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
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Instrumentation: Utilize a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
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Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
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Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The molecule's symmetry results in four unique carbon signals.
Table 2: Predicted ¹³C NMR Spectral Data for 1-N-(Methylsulfonyl)-4-piperidinone
| Label | Predicted Shift (ppm) | Assignment | Justification & Analog Comparison |
| C1 | 206.5 | C =O | The carbonyl carbon is highly deshielded and appears significantly downfield, typically >200 ppm. This is a hallmark of a ketone. |
| C2 | 45.5 | -C H₂-N-SO₂- | These carbons are attached to the nitrogen atom and are shifted downfield. In similar N-sulfonyl piperidine structures, these carbons resonate around 46-47 ppm.[2] |
| C3 | 40.0 | -C(=O)-C H₂- | The carbons alpha to the carbonyl group are also deshielded, though less so than the C2 carbons. In 4-piperidone itself, these carbons appear around 41 ppm.[3] |
| C4 | 35.0 | -SO₂-C H₃ | The methyl carbon of the mesyl group is in a typical range for an aliphatic carbon attached to a sulfonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Expertise & Causality: Experimental Choices
For a liquid or solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. It involves pressing the sample against a crystal (often diamond) through which the IR beam is passed.
Standard Experimental Protocol: IR-ATR
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Instrument Preparation: Record a background spectrum of the clean ATR crystal.
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Sample Application: Place a small amount of 1-N-(Methylsulfonyl)-4-piperidinone directly onto the ATR crystal.
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Acquisition: Clamp the sample to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
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Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted IR Data and Interpretation
The IR spectrum is dominated by strong absorptions from the carbonyl and sulfonyl groups.
Table 3: Predicted Major IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~1720 | Strong, Sharp | C=O stretch | Ketone |
| ~1340 | Strong | Asymmetric SO₂ stretch | Sulfonamide |
| ~1160 | Strong | Symmetric SO₂ stretch | Sulfonamide |
| 2850-2960 | Medium | C-H stretch | Aliphatic CH₂ and CH₃ groups |
The most diagnostic peaks are the sharp, strong carbonyl stretch around 1720 cm⁻¹ and the two very strong S=O stretches characteristic of the sulfonamide group. The presence of these three intense bands provides immediate and compelling evidence for the core structure of the molecule. The IR spectrum for N-phenethyl-4-piperidone shows a characteristic C=O stretch, supporting the predicted value.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation. Electron Ionization (EI) is a common technique that generates a molecular ion and numerous fragment ions.
Expertise & Causality: Experimental Choices
Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method for volatile, thermally stable small molecules. The GC separates the analyte from impurities before it enters the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass of the molecular ion.
Standard Experimental Protocol: GC-MS (EI)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
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Instrumentation: Use a GC-MS system with a standard capillary column (e.g., HP-5MS).
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GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a temperature program that allows for the elution of the compound, for example, starting at 50°C and ramping to 250°C.
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MS Method: Use a standard EI source at 70 eV. Scan a mass range that includes the expected molecular weight, for example, m/z 40-300.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will show the molecular ion (M⁺) and characteristic fragment ions resulting from the cleavage of the molecule's weakest bonds.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177 , corresponding to the molecular weight of C₆H₁₁NO₃S.
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Key Fragments: The structure is susceptible to alpha-cleavage adjacent to the ketone and the nitrogen atom, as well as cleavage of the N-S bond.
Caption: Plausible EI fragmentation pathway for 1-N-(Methylsulfonyl)-4-piperidinone.
The observation of the molecular ion at m/z 177 and key fragments such as m/z 98 (the piperidinone ring after loss of the mesyl group) and m/z 79 (the methanesulfonyl cation) would provide strong confirmation of the proposed structure.
Conclusion
The combined interpretation of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating portrait of 1-N-(Methylsulfonyl)-4-piperidinone. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and sulfonamide functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By grounding these predictions in the established spectral data of analogous compounds, this guide offers a robust methodology for the structural characterization of this and similar molecules, embodying the principles of scientific integrity and expert analysis.
